molecular formula C24H28ClN3O4S B2717035 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215739-22-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2717035
CAS No.: 1215739-22-2
M. Wt: 490.02
InChI Key: OSRBSGHNSLKOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O4S and its molecular weight is 490.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25ClN4O2S2
  • Molecular Weight : 489.05 g/mol
  • CAS Number : 1329908-66-8

The compound exhibits various biological activities primarily attributed to its structural features. It is known to interact with multiple biological targets, influencing cellular pathways that are critical in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism involves:

  • Inhibition of Tubulin Polymerization : Compounds similar to this have been shown to disrupt microtubule assembly, which is essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .
  • Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating significant potency .

Biological Activity Data

Activity Type Cell Line IC50 Value (μM) Effect
AntiproliferativeMCF-7 (breast cancer)0.85 - 3.3Inhibition of growth
AntiproliferativeA549 (lung cancer)0.19 - 83.1Induction of apoptosis
Microtubule DisruptionVarious tumor cell linesNot specifiedArrest in G2/M phase

Case Studies

  • Study on Cell Cycle Arrest : A study demonstrated that compounds with similar structures caused significant G2/M phase arrest in various tumor cell lines. The underlying mechanism was linked to the inhibition of tubulin polymerization .
  • Cytotoxicity Assessment : In vitro assessments using the MTT assay showed that this compound exhibits potent cytotoxic effects against several cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Benzothiazole Ring : Variations in substituents can enhance lipophilicity and cytotoxicity.
  • Linker Length and Composition : Modifications in the linker between the benzothiazole and morpholino groups can significantly affect binding affinity and biological activity .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S.ClH/c1-16-13-18-22(14-17(16)2)32-24(25-18)27(8-7-26-9-11-29-12-10-26)23(28)21-15-30-19-5-3-4-6-20(19)31-21;/h3-6,13-14,21H,7-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRBSGHNSLKOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.